1-(4-Benzoylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzoylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to an indole core. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzoylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one typically involves multiple steps. One common method starts with the preparation of the photoreactive monomer, N-4-benzoylphenyl methacrylamide, by amidation of 4-aminobenzophenone with methacryloyl chloride in the presence of triethylamine . This intermediate is then subjected to further reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. Techniques such as dispersion polymerization can be employed to produce nanoparticles of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzoylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and indole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Benzoylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Benzoylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of tyrosine-protein phosphatase, which plays a role in signal transduction pathways . The compound’s photoreactive properties also enable it to form covalent bonds with target molecules upon exposure to UV light, making it useful in photolabeling studies .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler diarylketone with similar photoreactive properties.
4-Benzoyl-L-phenylalanine: A photoreactive amino acid used in peptide synthesis.
Benzoylphenyl thiocyanates: Compounds with inhibitory effects on bacterial proteins.
Uniqueness
1-(4-Benzoylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one is unique due to its indole core, which imparts distinct chemical and biological properties. Its combination of photoreactivity and structural complexity makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-benzoylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-16-13-20-21(14-24(2,3)15-22(20)26)25(16)19-11-9-18(10-12-19)23(27)17-7-5-4-6-8-17/h4-13H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJUQWIBRDDKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)CC(CC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.